Molecular Topology Divergence: Mixed Furan-2-yl/Furan-3-yl vs. Mono-Furan Pent-4-enamides
The target compound carries two constitutionally distinct furan rings (2-yl and 3-yl) on a hydroxyethyl linker, whereas the closest simple analog, N-(furan-2-yl)pent-4-enamide (PubChem CID 11789566), contains a single furan-2-yl group directly attached to the amide nitrogen [1]. This architectural difference increases the molecular weight from 165.19 to 275.30 g/mol, the hydrogen-bond acceptor count from 2 to 5, and the topological polar surface area from 42.2 to 51.91 Ų, while raising logP from 1.5 to 2.88 [2]. These shifts place the target compound in a distinct drug-likeness space: it remains within Lipinski's Rule of Five but offers higher lipophilicity and greater hydrogen-bonding capacity, which may translate into different membrane-partitioning behavior and altered off-rate kinetics for hydrophobic binding pockets [3].
| Evidence Dimension | Physicochemical descriptor comparison (MW, logP, TPSA, HBA count) |
|---|---|
| Target Compound Data | MW 275.30 g/mol; clogP 2.88; TPSA 51.91 Ų; HBA 5 |
| Comparator Or Baseline | N-(furan-2-yl)pent-4-enamide: MW 165.19 g/mol; XLogP3 1.5; TPSA 42.2 Ų; HBA 2 |
| Quantified Difference | ΔMW +110.11 g/mol; ΔlogP +1.38; ΔTPSA +9.71 Ų; ΔHBA +3 |
| Conditions | In silico computed properties (PubChem 2021.05.07 release; Sildrug clogP calculator) |
Why This Matters
These descriptor differences predict altered ADME behavior; procurement of the wrong analog yields a compound with fundamentally different permeability and solubility, invalidating pharmacokinetic assumptions in lead optimization.
- [1] PubChem. N-(furan-2-yl)pent-4-enamide (CID 11789566): computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/N-_furan-2-yl_pent-4-enamide (accessed 2026-05-09). View Source
- [2] Sildrug.ibb.waw.pl. EOS96138: clogP 2.88, TPSA 51.91, HBA 5. https://sildrug.ibb.waw.pl/ecbd/EOS96138/ (accessed 2026-05-09). View Source
- [3] Lipinski, C.A. Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Adv. Drug Deliv. Rev. 2016, 101, 34–41. (Framework for interpreting descriptor changes.) View Source
